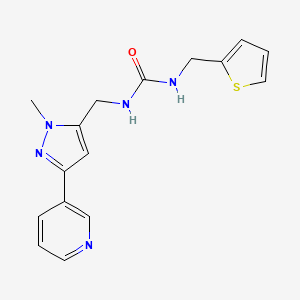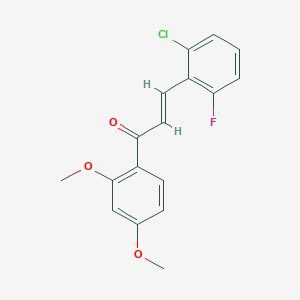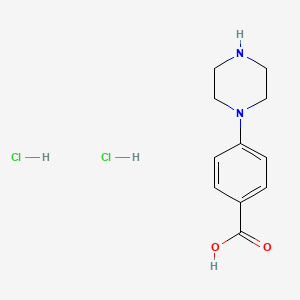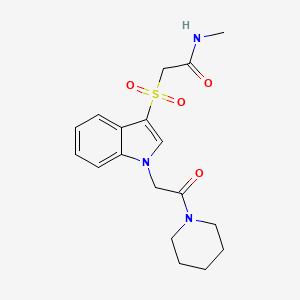![molecular formula C13H12ClF3N2O2 B2599889 N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide CAS No. 2411287-53-9](/img/structure/B2599889.png)
N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide, also known as CPI-613, is a novel anticancer agent that has gained significant attention in the scientific community due to its potential to target cancer metabolism. CPI-613 is a small molecule that selectively targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.
Mecanismo De Acción
N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide selectively targets the TCA cycle in cancer cells by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. By inhibiting these enzymes, N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide disrupts the energy production in cancer cells, leading to cell death. N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide also induces oxidative stress in cancer cells, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide has been shown to have several biochemical and physiological effects on cancer cells. N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide induces a shift in cancer cell metabolism from aerobic glycolysis to oxidative phosphorylation, which is a more efficient way of generating energy. N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide also induces mitochondrial dysfunction in cancer cells, leading to the release of cytochrome c and activation of caspases, which are involved in apoptosis. Additionally, N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide has been shown to inhibit cancer cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide is its ability to selectively target cancer cells while sparing normal cells. This makes N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide a promising anticancer agent with fewer side effects compared to traditional chemotherapy. However, one of the limitations of N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide is its low solubility, which can make it challenging to administer in vivo. Additionally, the exact mechanism of action of N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide is not fully understood, which can make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide. One area of focus is the optimization of the synthesis method to improve the yield and solubility of N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide, which can help in patient selection for clinical trials. Additionally, the combination of N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide with other anticancer agents, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide analogs with improved pharmacokinetic properties is also a promising direction for future research.
Conclusion:
In conclusion, N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide is a novel anticancer agent that selectively targets cancer metabolism by inhibiting the TCA cycle. N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical and clinical studies. The synthesis method of N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide is reliable and reproducible, and there are several future directions for the research and development of N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide. Overall, N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide is a promising anticancer agent that has the potential to improve the treatment of various types of cancer.
Métodos De Síntesis
The synthesis of N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide involves the reaction of 2-chloropropionyl chloride with 1,3-dihydroisoindole-5-carboxylic acid in the presence of triethylamine. The resulting intermediate is then treated with trifluoroacetic anhydride to obtain N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide. The synthesis method of N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide has been reported in several research articles and is considered to be a reliable and reproducible method.
Aplicaciones Científicas De Investigación
N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide has been extensively studied for its potential as an anticancer agent. Several preclinical studies have demonstrated the ability of N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide to selectively target cancer cells by disrupting their energy metabolism. N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide has been shown to induce apoptosis, inhibit cancer cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide has also been studied in clinical trials for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma.
Propiedades
IUPAC Name |
N-[2-(2-chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O2/c1-7(14)11(20)19-5-8-2-3-10(4-9(8)6-19)18-12(21)13(15,16)17/h2-4,7H,5-6H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHZGCVVFABGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=C(C1)C=C(C=C2)NC(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2599806.png)
![(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599807.png)

![4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2599811.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide](/img/structure/B2599814.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2599818.png)

![N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2599821.png)



![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2599828.png)